molecular formula C14H14Cl2N2O2 B10866672 2-Chloro-N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}propanamide

2-Chloro-N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}propanamide

Cat. No.: B10866672
M. Wt: 313.2 g/mol
InChI Key: DCWHTCQGPFHTCE-UHFFFAOYSA-N
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Description

2-Chloro-N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted oxazole ring and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 3-chlorophenyl derivative and a suitable precursor such as an α-haloketone.

    Amidation: The final step involves the reaction of the chlorinated oxazole with propanamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the oxazole ring.

    Reduction Products: Reduced forms of the oxazole ring.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxazole groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)propanamide
  • 2-Chloro-N-(2-methylphenyl)propanamide
  • 2-Chloro-N-(4-methylphenyl)propanamide

Uniqueness

2-Chloro-N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}propanamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and interactions, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

2-chloro-N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]propanamide

InChI

InChI=1S/C14H14Cl2N2O2/c1-8(15)13(19)17-7-12-9(2)20-14(18-12)10-4-3-5-11(16)6-10/h3-6,8H,7H2,1-2H3,(H,17,19)

InChI Key

DCWHTCQGPFHTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CNC(=O)C(C)Cl

Origin of Product

United States

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